molecular formula C10H18O4 B12571735 2-Methylpropanoyl 3-methylpentaneperoxoate CAS No. 193889-56-4

2-Methylpropanoyl 3-methylpentaneperoxoate

Cat. No.: B12571735
CAS No.: 193889-56-4
M. Wt: 202.25 g/mol
InChI Key: QVPRINDSKNFRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpropanoyl 3-methylpentaneperoxoate is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the production of plastics and other polymers. This compound is particularly interesting due to its branched structure, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropanoyl 3-methylpentaneperoxoate typically involves the reaction of 2-methylpropanoyl chloride with 3-methylpentaneperoxoic acid. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent the decomposition of the peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous addition of 2-methylpropanoyl chloride to a solution of 3-methylpentaneperoxoic acid in an inert solvent, such as dichloromethane. The reaction mixture is maintained at a low temperature, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropanoyl 3-methylpentaneperoxoate undergoes several types of chemical reactions, including:

    Oxidation: The peroxide group can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form alcohols and other reduced products.

    Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methylpropanoyl 3-methylpentaneperoxoate has several applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions to produce various polymers and plastics.

    Biology: The compound is studied for its potential use in biochemical assays and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of high-performance materials, such as composites and coatings.

Mechanism of Action

The mechanism of action of 2-Methylpropanoyl 3-methylpentaneperoxoate involves the generation of free radicals. The peroxide group decomposes to form free radicals, which can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropanoyl peroxide
  • 3-Methylpentaneperoxoic acid
  • Benzoyl peroxide

Uniqueness

2-Methylpropanoyl 3-methylpentaneperoxoate is unique due to its branched structure, which can influence its reactivity and stability. Compared to other peroxides, it may offer different reactivity profiles and stability characteristics, making it suitable for specific applications in polymerization and organic synthesis.

Properties

CAS No.

193889-56-4

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-methylpropanoyl 3-methylpentaneperoxoate

InChI

InChI=1S/C10H18O4/c1-5-8(4)6-9(11)13-14-10(12)7(2)3/h7-8H,5-6H2,1-4H3

InChI Key

QVPRINDSKNFRQI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=O)OOC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.